molecular formula C7H11N3O4S B1590174 Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate CAS No. 88398-81-6

Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate

Cat. No. B1590174
CAS RN: 88398-81-6
M. Wt: 233.25 g/mol
InChI Key: ICDLJCWXRUNUNO-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate is a chemical compound with the CAS Number: 88398-81-6 . It has a molecular weight of 233.25 . This compound is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of pyrazole derivatives, such as Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific example of synthesis involves condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines .


Molecular Structure Analysis

The molecular structure of Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .


Physical And Chemical Properties Analysis

Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate appears as a white to cream or pale yellow solid . It has a melting point range of 140–150°C .

Scientific Research Applications

Structural and Spectral Investigations

  • Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate and its derivatives have been studied for their structural and spectral properties. A study on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a related derivative, investigated its crystal structure and spectral characteristics using techniques like NMR, FT-IR spectroscopy, and X-ray diffraction. Theoretical studies using density functional theory (DFT) were also conducted to understand the electronic transitions within the molecule (Viveka et al., 2016).

Herbicide Degradation and Translocation in Soil

  • Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate is used as a rice herbicide and has been studied for its degradation and translocation in soil. A study on pyrazosulfuron-ethyl, a related compound, found that it does not significantly translocate to rice plants and degrades relatively faster in rice-planted soil compared to unplanted soil. The degradation followed first-order kinetics with different half-lives in planted and unplanted soils (Singh & Singh, 2011).

Corrosion Inhibition

  • Derivatives of ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate have been explored as corrosion inhibitors. For instance, pyranpyrazole derivatives have shown effectiveness as corrosion inhibitors for mild steel, important for industrial applications like pickling processes. These inhibitors demonstrated high efficiency and their interaction with metal surfaces was analyzed using techniques such as SEM and AFM (Dohare et al., 2017).

Synthesis and Characterization

  • The compound has been a focus in synthetic chemistry for the preparation of various derivatives. Studies have been conducted on the synthesis and characterization of related compounds, including their crystal structures and potential biological activities. For example, ethyl 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid ethyl esters have been synthesized as precursors for other chemically active agents (Beck et al., 1988).

Safety And Hazards

When handling Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate, it is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with eyes, skin, or clothing . It should also be kept in a dry, cool, and well-ventilated place .

properties

IUPAC Name

ethyl 1-methyl-5-sulfamoylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O4S/c1-3-14-7(11)5-4-9-10(2)6(5)15(8,12)13/h4H,3H2,1-2H3,(H2,8,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDLJCWXRUNUNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40538357
Record name Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate

CAS RN

88398-81-6
Record name Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 100 ml of a 28 % aqueous ammonia, there was added 20 ml of aqueous solution containing 7.1 g of ethyl-5-mercapto-1-ethyl-4-pyrazole carboxylate and 1.6 g of sodium hydroxide. To this reaction mixture was added 61 g of 6 % aqueous NaOCl solution at 5°-10° C. The precipitated crystals were filtered and washed with water. The resultant moist sulfenamide (5.6g) was suspended in water and an aqueous saturated solution of 5.5 g of potassium permanganate was added to the suspension at room temperature. After stirring vigorously at room temperature, the mixture was filtered. The filtrate was made acidic and extracted with ethyl acetate. After drying, the solvent was evaporated to obtain 1.8 g of the title compound. m.p. 102°-104° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
20 mL
Type
solvent
Reaction Step One
Name
ethyl-5-mercapto-1-ethyl-4-pyrazole carboxylate
Quantity
7.1 g
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
Quantity
61 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Xu, X Li, Y Xu, L Qiu, C Pan - Chemosphere, 2009 - Elsevier
… These two products were identified as ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate and 4,6-dimethoxypyrimidin-2-amine. These two compounds were also found in chemical …
Number of citations: 74 www.sciencedirect.com
X Liu, R Yan, Y Wang, P Zhan… - … der Pharmazie: An …, 2008 - Wiley Online Library
… 4-dihydrothieno[3,4-e][1,2,4]thiadiazine (TTD), 1,1,3-trioxo-pyrazolo[4,5-e][1,2,4]thiadiazine (PTD, 5) was synthesized starting from ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4carboxylate …
Number of citations: 4 onlinelibrary.wiley.com
MW Pannecouque, MT Molina, S Vega - Arch. Pharm. Chem, 2008 - academia.edu
… 4-dihydrothieno[3,4-e][1,2,4]thiadiazine (TTD), 1,1,3-trioxo-pyrazolo[4,5-e][1,2,4]thiadiazine (PTD, 5) was synthesized starting from ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4carboxylate …
Number of citations: 2 www.academia.edu

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